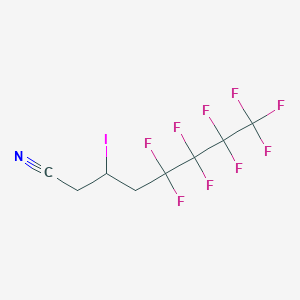
3-Iodo-5,5,6,6,7,7,8,8,8-nonafluorooctanonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iodo-5,5,6,6,7,7,8,8,8-nonafluorooctanonitrile is a fluorinated organic compound characterized by the presence of iodine and multiple fluorine atoms. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific and industrial applications due to its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5,5,6,6,7,7,8,8,8-nonafluorooctanonitrile typically involves the iodination of a fluorinated precursor. One common method is the reaction of a fluorinated alkyl iodide with a nitrile compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes using specialized equipment to handle the highly reactive and potentially hazardous reagents. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as distillation and recrystallization.
化学反应分析
Types of Reactions
3-Iodo-5,5,6,6,7,7,8,8,8-nonafluorooctanonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine under specific conditions.
Oxidation Reactions: The compound can undergo oxidation, although this is less common due to the stability of the fluorinated carbon chain.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used, though these reactions are less frequent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated derivatives, while reduction reactions typically produce fluorinated amines.
科学研究应用
3-Iodo-5,5,6,6,7,7,8,8,8-nonafluorooctanonitrile is used in several scientific research fields:
Chemistry: As a building block for the synthesis of complex fluorinated molecules.
Biology: In the study of fluorinated compounds’ interactions with biological systems.
Industry: Used in the production of specialty chemicals, including surfactants and coatings.
作用机制
The mechanism of action of 3-Iodo-5,5,6,6,7,7,8,8,8-nonafluorooctanonitrile involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to specific targets.
相似化合物的比较
Similar Compounds
5,5,6,6,7,7,8,8,8-Nonafluoro-3-iodo-1-octanol: Similar in structure but contains a hydroxyl group instead of a nitrile group.
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane: Another fluorinated iodide with a different carbon chain length.
Uniqueness
3-Iodo-5,5,6,6,7,7,8,8,8-nonafluorooctanonitrile is unique due to the combination of its nitrile group and extensive fluorination, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity profiles.
属性
IUPAC Name |
5,5,6,6,7,7,8,8,8-nonafluoro-3-iodooctanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F9IN/c9-5(10,3-4(18)1-2-19)6(11,12)7(13,14)8(15,16)17/h4H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXMVRXPTWBYIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F9IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
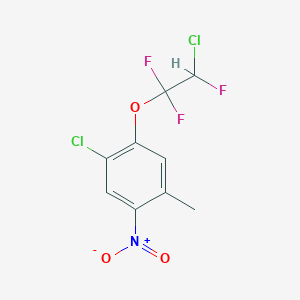
![4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine](/img/structure/B6312848.png)
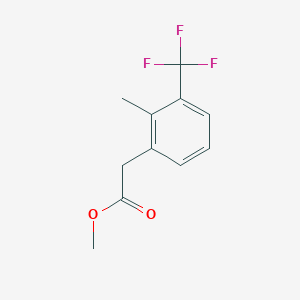

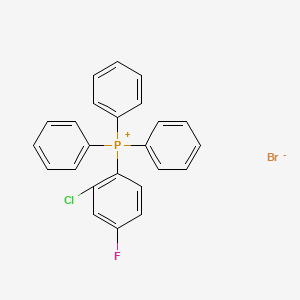
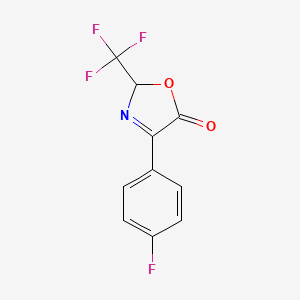
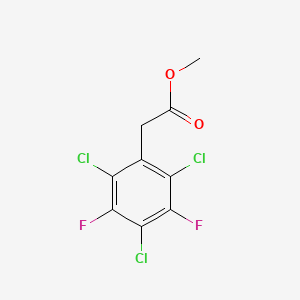
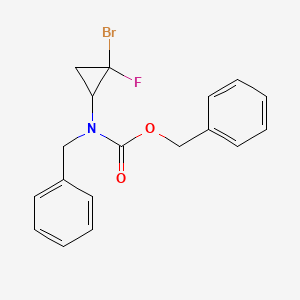
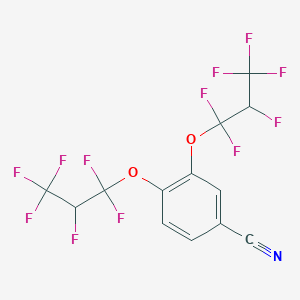

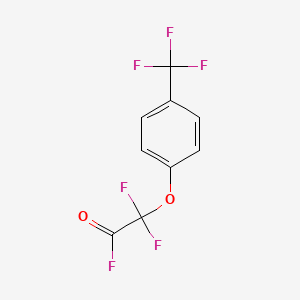
![2-Chloro-3-[3,5-bis(trifluoromethyl)phenyl]succinic acid](/img/structure/B6312932.png)
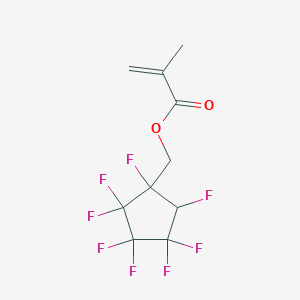
![Bis[4-chloro-3-(trifluoromethyl)phenyl]disulfide](/img/structure/B6312941.png)
